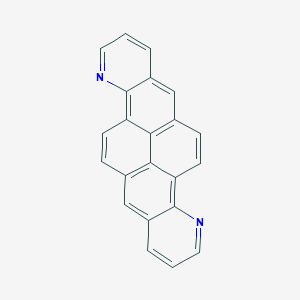

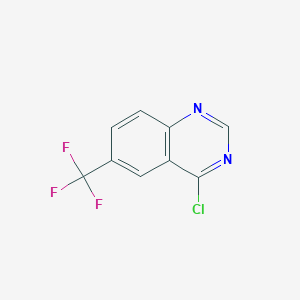

4,11-Diazadibenzo(a,h)pyrene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,11-Diazadibenzo(a,h)pyrene (DB[a,h]P) is a polycyclic aromatic hydrocarbon (PAH) that is formed as a result of incomplete combustion of organic matter. It is a highly carcinogenic compound that has been linked to several types of cancer, including lung, breast, and bladder cancer. DB[a,h]P is found in cigarette smoke, diesel exhaust, and charbroiled meat, among other sources.

作用机制

DB[a,h]P is metabolized by enzymes in the liver to form reactive intermediates, which can bind to DNA and cause mutations. DB[a,h]P has also been shown to activate several signaling pathways, leading to increased cell proliferation and survival. Additionally, DB[a,h]P can cause oxidative stress, leading to damage to cellular components.

生化和生理效应

DB[a,h]P has been shown to cause DNA damage, leading to mutations and the development of cancer. It has also been linked to respiratory diseases, cardiovascular diseases, and reproductive disorders. DB[a,h]P can cause oxidative stress, leading to damage to cellular components. Additionally, DB[a,h]P can activate several signaling pathways, leading to increased cell proliferation and survival.

实验室实验的优点和局限性

DB[a,h]P is a highly carcinogenic compound that is difficult to work with in the laboratory. It is also highly toxic and poses a risk to researchers. However, DB[a,h]P is a useful tool for studying the mechanisms of carcinogenesis and developing methods to mitigate its harmful effects.

未来方向

Future research on DB[a,h]P should focus on developing methods to mitigate its harmful effects. This could include developing methods to reduce exposure to DB[a,h]P, as well as developing drugs that can prevent or treat the harmful effects of DB[a,h]P exposure. Additionally, research should focus on understanding the mechanisms of DB[a,h]P-induced carcinogenesis, as well as developing methods to detect and diagnose DB[a,h]P-induced cancers.

合成方法

DB[a,h]P is formed as a result of incomplete combustion of organic matter. It is commonly found in cigarette smoke, diesel exhaust, and charbroiled meat. Synthetic methods for DB[a,h]P are not commonly used due to its carcinogenic nature.

科学研究应用

DB[a,h]P has been extensively studied for its carcinogenic properties. It has been shown to cause DNA damage, leading to mutations and the development of cancer. DB[a,h]P has also been linked to respiratory diseases, cardiovascular diseases, and reproductive disorders. Research on DB[a,h]P has focused on understanding its mechanism of action, as well as developing methods to mitigate its harmful effects.

属性

CAS 编号 |

16566-62-4 |

|---|---|

产品名称 |

4,11-Diazadibenzo(a,h)pyrene |

分子式 |

C22H12N2 |

分子量 |

304.3 g/mol |

IUPAC 名称 |

3,14-diazahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18,20(24),21-dodecaene |

InChI |

InChI=1S/C22H12N2/c1-3-15-11-13-5-8-18-20-14(12-16-4-2-10-24-22(16)18)6-7-17(19(13)20)21(15)23-9-1/h1-12H |

InChI 键 |

NOTNAPGVLJPNRJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3 |

规范 SMILES |

C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C4C(=C6C(=C5)C=CC=N6)C=C3 |

同义词 |

Naphtho[1,8-gh:5,4-g'h']diquinoline |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)